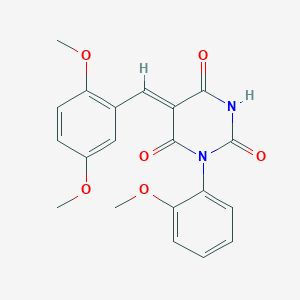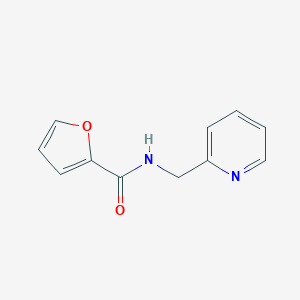![molecular formula C25H26N2O3S B397547 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B397547.png)
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields
准备方法
The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions.
化学反应分析
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups into their reduced forms.
Substitution: The compound can undergo further substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenated compounds, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
科学研究应用
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation, leading to changes in cellular processes.
相似化合物的比较
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with similar compounds, such as:
2-(2-Methoxyphenyl)ethylamine: This compound shares the methoxy-phenoxy group but lacks the benzimidazole core and p-tolyloxy-ethylsulfanyl group, resulting in different chemical properties and applications.
ETHYL (2-METHYLPHENOXY)ACETATE: This compound has a similar methoxy-phenoxy structure but differs in its ester functional group and overall molecular framework.
Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: This compound has a different core structure but shares some functional groups, leading to distinct biological activities and applications.
属性
分子式 |
C25H26N2O3S |
|---|---|
分子量 |
434.6g/mol |
IUPAC 名称 |
1-[2-(2-methoxyphenoxy)ethyl]-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole |
InChI |
InChI=1S/C25H26N2O3S/c1-19-11-13-20(14-12-19)29-17-18-31-25-26-21-7-3-4-8-22(21)27(25)15-16-30-24-10-6-5-9-23(24)28-2/h3-14H,15-18H2,1-2H3 |
InChI 键 |
UYZNVJPEAZBFMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC |
规范 SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromo-2-methylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B397464.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B397467.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B397468.png)
![2-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B397471.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B397472.png)
![2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B397475.png)
![2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B397476.png)

![({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B397478.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B397479.png)
![2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B397480.png)
![(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B397481.png)
![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B397484.png)

